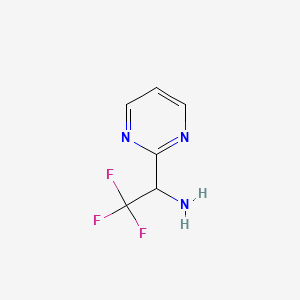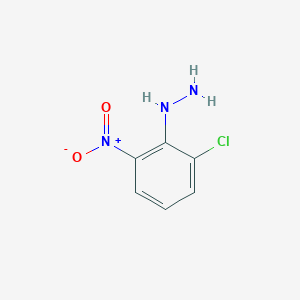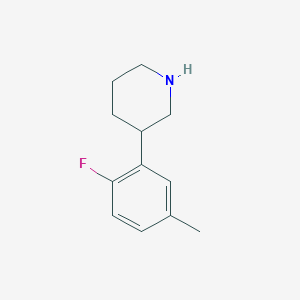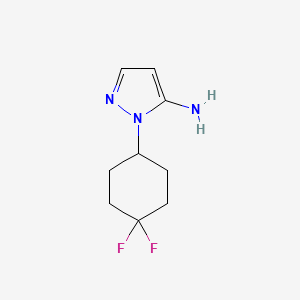
1-(4,4-difluorocyclohexyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4,4-difluorocyclohexyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be introduced through a difluorination reaction of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Pyrazole Ring Formation: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Coupling Reaction: The final step involves coupling the difluorocyclohexyl intermediate with the pyrazole ring under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-(4,4-difluorocyclohexyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances the compound’s binding affinity and selectivity by forming strong hydrophobic interactions and hydrogen bonds with the target site . This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(4,4-Difluorocyclohexyl)ethanone: This compound shares the difluorocyclohexyl group but differs in the functional group attached to the cyclohexyl ring.
1-(4,4-Difluorocyclohexyl)-2-(4-methoxyphenyl)ethanone:
The uniqueness of this compound lies in its combination of the difluorocyclohexyl group with the pyrazole ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H13F2N3 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(4,4-difluorocyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)4-1-7(2-5-9)14-8(12)3-6-13-14/h3,6-7H,1-2,4-5,12H2 |
InChI-Schlüssel |
ATPOZYGLWWWOMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N2C(=CC=N2)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



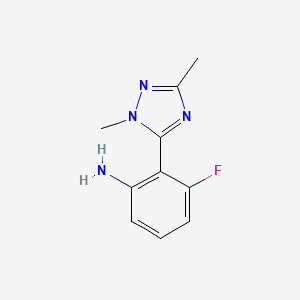
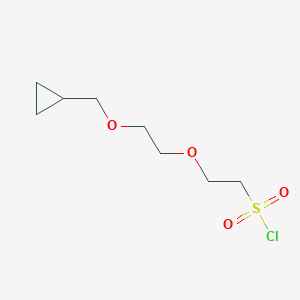
![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
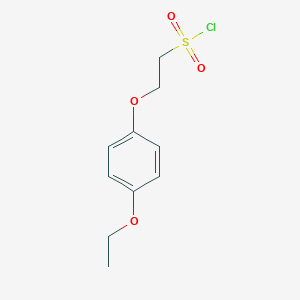
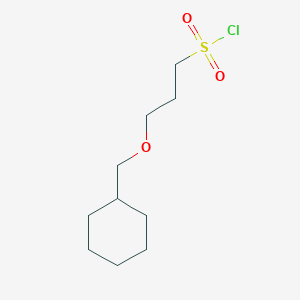
![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
